Computational Physicochemical Profile Differentiates from Nullscript (N-Hydroxybutanamide Analog)
The target compound's computed properties were compared to those of the structurally closest analog, Nullscript (4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide, CAS 300816-11-9). The 4-morpholinophenyl substitution at the amide terminus increases molecular weight from 298.3 Da (Nullscript) to 443.5 Da, raises the LogP from an estimated 0.58 to 3.1, and adds 3 additional hydrogen bond acceptors [1]. These differences are expected to significantly impact membrane permeability and target-binding profiles, as the increased lipophilicity and bulk shift the molecule beyond the property space of the hydroxamic acid-containing HDAC inhibitor series [2].
| Evidence Dimension | Computed physicochemical properties (MW, LogP, HBA, Rotatable Bonds) |
|---|---|
| Target Compound Data | MW 443.5 g/mol; XLogP3-AA 3.1; HBA 5; Rotatable Bonds 6 [1] |
| Comparator Or Baseline | Nullscript (CAS 300816-11-9): MW 298.3 g/mol; estimated LogP ~0.58; HBA 2; Rotatable Bonds 4 [2] |
| Quantified Difference | ΔMW +145.2 Da; ΔLogP +~2.5 units; ΔHBA +3; ΔRotatable Bonds +2 |
| Conditions | Predicted/computed properties using standard algorithms (XLogP3-AA, Cactvs); no experimental measurement data is available for the target compound. |
Why This Matters
The marked difference in lipophilicity and hydrogen-bonding capacity strongly suggests distinct biological target preferences and pharmacokinetic behavior compared to the hydroxamic acid-based scaffold analogs, which is critical for selecting the correct compound for specific assay conditions.
- [1] PubChem Compound Summary for CID 2857176. View Source
- [2] PubChem Compound Summary for CID 2857177 (Nullscript). View Source
